molecular formula C8H11NO B13588762 2-(5-Methylfuran-2-yl)cyclopropan-1-amine

2-(5-Methylfuran-2-yl)cyclopropan-1-amine

Cat. No.: B13588762
M. Wt: 137.18 g/mol
InChI Key: PRBRPVRRHOPVNC-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)cyclopropan-1-amine is a cyclopropane-containing amine derivative functionalized with a 5-methylfuran substituent. Its molecular formula is C9H13NO (molecular weight: 151.21 g/mol). The cyclopropane ring confers structural rigidity, while the 5-methylfuran group introduces π-electron-rich characteristics, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H11NO/c1-5-2-3-8(10-5)6-4-7(6)9/h2-3,6-7H,4,9H2,1H3

InChI Key

PRBRPVRRHOPVNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable furan derivative followed by amination. For instance, the reaction of 5-methylfurfural with diazomethane can yield the cyclopropane intermediate, which can then be converted to the amine via reductive amination using reagents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2-(5-Methylfuran-2-yl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(5-Methylfuran-2-yl)cyclopropan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Key Differences
2-(5-Methylfuran-2-yl)cyclopropan-1-amine C9H13NO 151.21 Cyclopropane + 5-methylfuran Reference compound
2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine C9H15NO 153.23 Branched propan-1-amine + 5-methylfuran Flexible chain vs. rigid cyclopropane
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine·HCl C11H13ClN2O 224.69 Cyclopropane + benzoxazole + HCl salt Benzoxazole (N,O-heterocycle) vs. furan
2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine·HCl C8H12ClNS 189.71 Cyclopropane + thiophene + HCl salt Thiophene (S-heterocycle) vs. furan
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine C9H18ClN 175.70 Cyclopentyl + chlorine substituent Larger ring (cyclopentyl) and Cl substitution

Thermal and Spectral Data

  • Melting Points : While data for the target compound is unavailable, analogs like 1-(5-methylbenzoxazol-2-yl)cyclopropan-1-amine·HCl have high melting points (~270°C), attributed to crystalline salt formation . Triazolo derivatives with 5-methylfuran groups (e.g., compound 4d) melt at 213–215°C, reflecting stability from fused heterocycles .
  • Spectroscopy: IR and NMR data for related compounds (e.g., 5-methylfuran signals at δ 6.1–6.3 ppm in ^1H NMR) suggest diagnostic peaks for verifying the target compound's structure .

Biological Activity

2-(5-Methylfuran-2-yl)cyclopropan-1-amine is a compound of interest due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a cyclopropane ring substituted with a 5-methylfuran moiety, which contributes to its unique properties. The structure can be represented as follows:

C8H11N Molecular Formula \text{C}_8\text{H}_{11}\text{N}\quad \text{ Molecular Formula }

Antimicrobial Properties

Research indicates that 2-(5-Methylfuran-2-yl)cyclopropan-1-amine exhibits significant antimicrobial activity. In a study assessing various derivatives, this compound was noted for its effectiveness against several bacterial strains, demonstrating potential as an antimicrobial agent .

Antiviral Properties

The antiviral efficacy of this compound has also been explored. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms and targets within viral pathways remain to be fully elucidated. The compound's structural features are hypothesized to play a critical role in its interaction with viral proteins .

Study 1: Antimicrobial Evaluation

In a comparative study, 2-(5-Methylfuran-2-yl)cyclopropan-1-amine was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, suggesting considerable antimicrobial potency .

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Study 2: Antiviral Activity

A separate investigation focused on the antiviral properties of the compound against influenza viruses. The study utilized cell cultures treated with varying concentrations of the compound, revealing a dose-dependent reduction in viral titers. At a concentration of 50 µM, there was a notable decrease in viral load by approximately 70% compared to untreated controls .

The proposed mechanism for the biological activity of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine involves interaction with cellular targets that disrupt essential processes in microbial and viral life cycles. This includes potential interference with enzyme activity or disruption of membrane integrity in pathogens .

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